5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Description

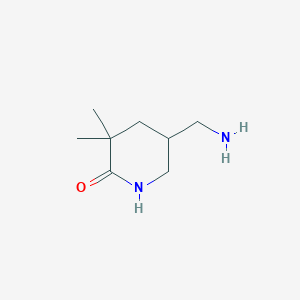

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a bicyclic compound featuring a piperidin-2-one core substituted with an aminomethyl group at position 5 and two methyl groups at position 3. The piperidin-2-one scaffold is a lactam (cyclic amide), which confers rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

5-(aminomethyl)-3,3-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2)3-6(4-9)5-10-7(8)11/h6H,3-5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVKAUVPPGKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one typically involves the reaction of 3,3-dimethylpiperidin-2-one with formaldehyde and ammonia. This reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an iminium ion, which then reacts with the piperidinone to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of catalysts, such as acid or base catalysts, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like water or alcohols.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound’s piperidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one and related compounds:

Key Differences and Implications

a) Core Ring and Rigidity

- The piperidin-2-one core in the target compound provides a six-membered lactam ring, offering greater conformational flexibility compared to the five-membered pyrrolidin-2-one in 3-amino-3-methylpyrrolidin-2-one . This difference impacts binding affinity in receptor-ligand interactions.

- THIOMUSCIMOL ’s isothiazolone ring incorporates a sulfur atom, enhancing electronic properties and metabolic stability compared to oxygen-containing lactams .

b) Substituent Effects

- 5-Amino-2-pyrazinecarboxylic acid lacks a lactam but includes a carboxylic acid group, enabling salt formation and metal coordination, which are absent in the target compound .

Biological Activity

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 172.23 g/mol

The piperidine ring structure allows for diverse interactions with biological targets, making it a versatile scaffold in drug design.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, potentially through interference with cellular processes or membrane integrity.

-

Anticancer Potential :

- The compound has been studied for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. This activity is attributed to the compound's ability to interact with specific molecular pathways involved in cell survival and proliferation .

- Inhibition of Enzymatic Activity :

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- Antiplasmodial Activity : A study evaluated the antiplasmodial effects of various piperidine derivatives against Plasmodium falciparum strains. The results indicated that modifications to the piperidine structure could enhance activity against both chloroquine-sensitive and resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the piperidine ring significantly influence biological activity. For example, the presence of an aminomethyl group enhances interaction with biological targets, improving potency against specific diseases .

Data Summary Table

Q & A

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) be systematically applied to confirm the structural identity of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one?

- Methodological Answer : Structural confirmation requires a combination of H/C NMR to verify the piperidin-2-one core and substituent positions. For the aminomethyl group, DEPT-135 and HSQC experiments can resolve overlapping signals. High-resolution mass spectrometry (HRMS) should confirm the molecular formula (e.g., CHNO). Purity assessment via HPLC with UV detection (≥95%) is critical, as residual solvents or byproducts (e.g., unreacted intermediates) may complicate analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Prioritize GHS-compliant hazard assessments: use fume hoods for airborne exposure control (respiratory hazards) and wear nitrile gloves (skin irritation risks). Storage conditions should align with stability data (e.g., -20°C under inert gas for hygroscopic derivatives). Refer to analogous compounds (e.g., piperidinone derivatives) for guidance on target organ toxicity (e.g., respiratory system) and WGK 3 classification for aquatic toxicity .

Q. How can synthetic routes for this compound be designed to minimize byproduct formation?

- Methodological Answer : Optimize stepwise cyclization and aminomethylation. For example, use reductive amination with NaBH or Pd/C-catalyzed hydrogenation to reduce nitro intermediates. Monitor reaction progress via TLC and quench excess reagents (e.g., formaldehyde) to prevent over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies in polar (DMSO, water) and nonpolar (hexane, toluene) solvents at varying temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist (e.g., pH-dependent solubility in aqueous buffers), validate results via potentiometric titration or computational COSMO-RS simulations to model solvent interactions .

Q. How can metabolic stability and cytochrome P450 (CYP) inhibition of this compound be evaluated in preclinical studies?

- Methodological Answer : Use human liver microsomes (HLMs) for in vitro metabolic assays. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CL). For CYP inhibition, employ fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) and IC determination. Cross-validate with in silico tools (e.g., SwissADME) to predict metabolic soft spots and prioritize structural modifications .

Q. What analytical approaches are recommended for detecting and quantifying process-related impurities in this compound?

- Methodological Answer : Develop a validated HPLC-UV/MS method with a C18 column (e.g., Waters XBridge) and gradient elution (0.1% formic acid/acetonitrile). Spike synthetic batches with potential impurities (e.g., dimethylated byproducts, oxidation derivatives) to establish retention times and response factors. Follow ICH Q3A guidelines for identification thresholds (≥0.10%) and qualification .

Q. How can polymorphic forms of this compound be characterized, and what impact do they have on bioavailability?

- Methodological Answer : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs. Solvent-mediated crystallization (e.g., ethanol vs. acetone) can induce form transitions. Assess dissolution rates in biorelevant media (FaSSIF/FeSSIF) and correlate with in vivo pharmacokinetics using animal models (e.g., rat oral gavage) .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity profiles reported for structurally related piperidinone derivatives?

- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions. Differences may arise from substituent effects (e.g., methyl vs. fluorine groups) or impurity profiles. Cross-reference patent literature (e.g., pesticidal derivatives) to contextualize toxicity thresholds and refine structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.